

Application Note: Comprehensive Characterization of Butyl 6-Hydroxyhexanoate

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Compound of Interest

Compound Name: *Butyl 6-hydroxyhexanoate*

CAS No.: 15545-98-9

Cat. No.: B139398

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Introduction & Molecule Profile[1][2][3]

Butyl 6-hydroxyhexanoate (B6HH) is a critical intermediate in the synthesis of polycaprolactone (PCL) derivatives and a potential metabolite in the degradation of specific plasticizers. Chemically, it presents a bifunctional challenge: a polar primary hydroxyl group and a lipophilic butyl ester moiety.

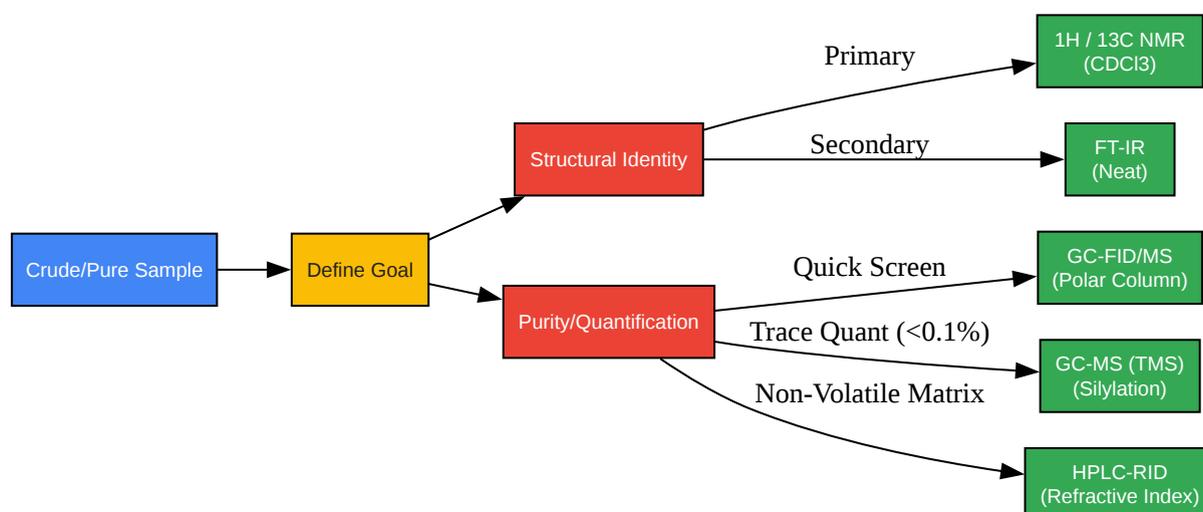
Unlike aromatic drug substances, B6HH lacks a strong chromophore, rendering standard UV-Vis detection (254 nm) ineffective. This Application Note defines a self-validating analytical matrix combining Gas Chromatography (GC) for volatile impurity profiling and Nuclear Magnetic Resonance (NMR) for absolute structural elucidation.

Physicochemical Profile

Property	Value	Analytical Implication
Formula	C ₁₀ H ₂₀ O ₃	MW = 188.26 g/mol
Boiling Point	~280°C (est.)	Requires high-temp GC column or derivatization.
Chromophore	Weak (Carbonyl only)	UV detection < 210 nm only; RID/ELSD recommended.
Solubility	Soluble in MeOH, CHCl ₃ , DCM	Compatible with standard reverse-phase HPLC & NMR solvents.

Analytical Decision Matrix (Workflow)

The following decision tree guides the selection of the appropriate method based on the analytical goal (Identity vs. Purity).



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Figure 1: Analytical workflow for selecting the optimal characterization method based on data requirements.

Method A: Structural Confirmation via NMR Spectroscopy

NMR is the definitive method for confirming the ester linkage and the integrity of the terminal hydroxyl group.

Protocol 1: Sample Preparation for ^1H NMR

- Solvent: Chloroform-d (CDCl_3) with 0.05% TMS (Tetramethylsilane) as internal reference.
- Concentration: Dissolve 15-20 mg of B6HH in 0.6 mL of solvent.
- Acquisition: 400 MHz or higher; 16 scans; 1s relaxation delay.

Data Interpretation (^1H NMR Assignments)

The molecule is segmented into the Hexanoate core (Positions 2-6) and the Butyl tail (Positions 1'-4').

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
0.93	Triplet (t)	3H	H-4' (Butyl Methyl)	Terminal methyl of the butyl ester.
1.35 - 1.65	Multiplet (m)	8H	H-3, H-4, H-5, H-2', H-3'	Overlapping methylene backbone.
2.30	Triplet (t)	2H	H-2 (α -Carbonyl)	Confirms ester carbonyl proximity (-CH ₂ -COO-).
3.63	Triplet (t)	2H	H-6 (α -Hydroxyl)	Diagnostic for primary alcohol. Shift > 4.0 ppm indicates degradation to lactone/polymer.
4.06	Triplet (t)	2H	H-1' (Ester Oxygen)	Confirms butyl ester linkage (-COO-CH ₂ -).

Critical Quality Attribute (CQA):

- Lactone Check: If a triplet appears at ~4.2 ppm, it indicates cyclization to ϵ -caprolactone.
- Hydrolysis Check: If the triplet at 4.06 ppm shifts or disappears, the ester has hydrolyzed.

Method B: Purity Profiling via GC-MS (Derivatization)

Direct injection of hydroxy-esters can lead to peak tailing due to hydrogen bonding with the stationary phase. For precise quantification and impurity profiling, silylation (TMS derivatization) is the Gold Standard.

Protocol 2: Silylation with BSTFA

Reagents:

- BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
- Pyridine (anhydrous).
- Internal Standard: Ethyl 6-hydroxyhexanoate (or Dodecane).

Procedure:

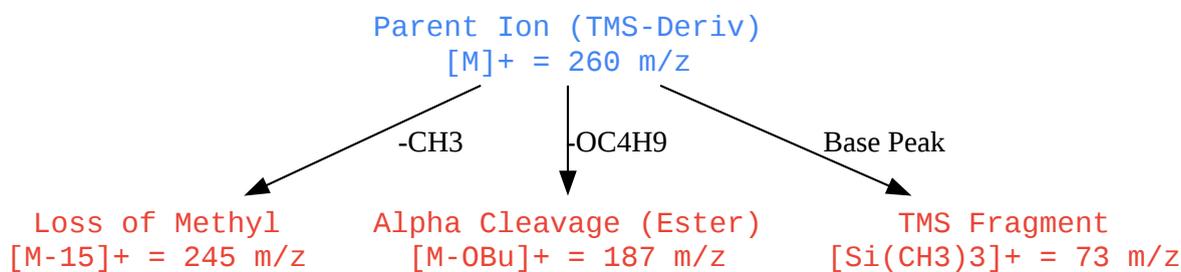
- Weigh 5 mg of sample into a GC vial.
- Add 50 μ L of Internal Standard solution (1 mg/mL in Pyridine).
- Add 100 μ L of BSTFA + 1% TMCS.
- Cap and incubate at 60°C for 30 minutes.
- Dilute with 850 μ L of dry Ethyl Acetate.
- Inject 1 μ L (Split 1:50).

GC-MS Parameters

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium @ 1.0 mL/min.
- Inlet: 260°C.
- Oven Program: 60°C (1 min) \rightarrow 15°C/min \rightarrow 300°C (5 min).
- MS Source: 230°C; Scan: 40-400 m/z.

Fragmentation Logic (EI Spectrum)

The derivatized molecule (Butyl 6-[(trimethylsilyl)oxy]hexanoate) will display distinct fragmentation.



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Figure 2: Predicted EI fragmentation pathway for TMS-derivatized B6HH.

Interpretation:

- m/z 73: Dominant peak (TMS group).
- m/z 187: Loss of the butoxy group (characteristic of the ester).
- m/z 143: Characteristic rearrangement ion for TMS-protected hydroxy fatty acids.

Method C: Process Control via HPLC-RID

For environments where GC is unavailable or for analyzing polymeric side-products (oligomers) that are non-volatile, HPLC with Refractive Index Detection (RID) is required.

Why not UV? B6HH has a UV cutoff < 210 nm. Solvents like Methanol or THF absorb in this region, causing high background noise. RID is universal.^{[1][2][3]}

Protocol 3: Isocratic HPLC-RID

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μm.
- Mobile Phase: Acetonitrile : Water (65 : 35 v/v). Premix to avoid baseline noise in RID.
- Flow Rate: 1.0 mL/min.
- Temp: 35°C (Strict control required for RID stability).

- Detector: Refractive Index Detector (35°C).

Validation Criteria:

- Linearity: 0.1 mg/mL to 10 mg/mL ($R^2 > 0.99$).
- LOD: ~50 µg/mL (RID is less sensitive than UV/MS).

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